2,6-Difluoro-3-(methylthio)phenylboronic acid
Overview
Description
2,6-Difluoro-3-(methylthio)phenylboronic acid is a chemical compound with the CAS Number: 1451392-56-5 . It has a molecular weight of 204.01 and is typically stored at temperatures between 2-8°C . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for 2,6-Difluoro-3-(methylthio)phenylboronic acid is 1S/C7H7BF2O2S/c1-13-5-3-2-4 (9)6 (7 (5)10)8 (11)12/h2-3,11-12H,1H3 . This indicates that the molecule contains carbon, hydrogen, boron, fluorine, oxygen, and sulfur atoms.Chemical Reactions Analysis
Boronic acids, including 2,6-Difluoro-3-(methylthio)phenylboronic acid, are often used in organic synthesis due to their stability and ease of handling. They are mild Lewis acids and can participate in various reactions. For example, they can be used as substrates in the Suzuki–Miyaura coupling reaction .Physical And Chemical Properties Analysis
2,6-Difluoro-3-(methylthio)phenylboronic acid is a solid at room temperature . It has a molecular weight of 204.01 .Scientific Research Applications
Suzuki–Miyaura Coupling
The compound is used as a boron reagent in Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The success of SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Protodeboronation
The compound can be used in catalytic protodeboronation of pinacol boronic esters . This process allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation . The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
Synthesis of Liquid Crystalline Compounds
The compound has been used to make novel liquid crystalline fluorobiphenylcyclohexenes and difluoroterphenyls by palladium-catalyzed cross-couplings .
4. Synthesis of Potent Leukotriene B4 Receptor Agonists The compound is also used in the synthesis of o-phenylphenols, which are potent leukotriene B4 receptor agonists .
Rhodium-Catalyzed Intramolecular Amination
The compound can be used as a reagent for Rhodium-catalyzed intramolecular amination .
Palladium-Catalyzed Direct Arylation
The compound can be used in Palladium-catalyzed direct arylation .
7. Mizoroki-Heck and Suzuki-Miyaura Coupling Reactions Catalyzed by Palladium Nanoparticles The compound can be used in Mizoroki-Heck and Suzuki-Miyaura coupling reactions catalyzed by palladium nanoparticles .
Palladium-Catalyzed Stereoselective Heck-Type Reaction
The compound can be used in Palladium-catalyzed stereoselective Heck-type reaction .
Safety and Hazards
The compound is considered hazardous and has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 , indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P351+P338) .
Mechanism of Action
Target of Action
The primary target of 2,6-Difluoro-3-(methylthio)phenylboronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the Suzuki–Miyaura coupling reaction, which also involves an oxidative addition where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The affected pathway is the Suzuki–Miyaura cross-coupling reaction . This reaction is a key step in the synthesis of various organic compounds, including pharmaceuticals and polymers . The downstream effects include the formation of carbon–carbon bonds, which are crucial for the construction of complex organic molecules .
Pharmacokinetics
Boronic acids are generally known for their stability and ease of handling, which can impact their bioavailability .
Result of Action
The result of the action of 2,6-Difluoro-3-(methylthio)phenylboronic acid is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This enables the synthesis of a wide range of organic compounds .
Action Environment
The action of 2,6-Difluoro-3-(methylthio)phenylboronic acid is influenced by various environmental factors. The Suzuki–Miyaura coupling reaction, for instance, is known for its mild and functional group tolerant reaction conditions . The stability of the compound can also be influenced by factors such as temperature and pH .
properties
IUPAC Name |
(2,6-difluoro-3-methylsulfanylphenyl)boronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BF2O2S/c1-13-5-3-2-4(9)6(7(5)10)8(11)12/h2-3,11-12H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCPFBTGZNIDXHL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1F)SC)F)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BF2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Difluoro-3-(methylthio)phenylboronic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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